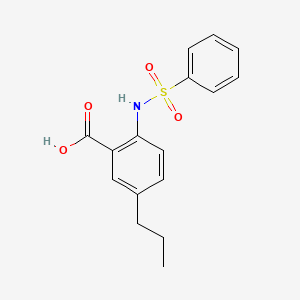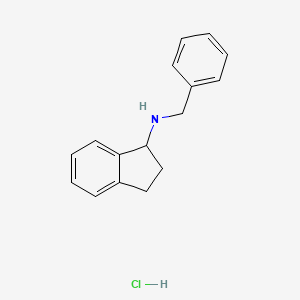![molecular formula C12H21NO2S B15317644 N-[(3S)-2-oxothiolan-3-yl]octanamide](/img/structure/B15317644.png)
N-[(3S)-2-oxothiolan-3-yl]octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3S)-2-oxothiolan-3-yl]octanamide is an organic compound belonging to the class of N-acyl-alpha amino acids and derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-2-oxothiolan-3-yl]octanamide typically involves the reaction of an appropriate thiolactone with an octanoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3S)-2-oxothiolan-3-yl]octanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: N-substituted amides
Aplicaciones Científicas De Investigación
N-[(3S)-2-oxothiolan-3-yl]octanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(3S)-2-oxothiolan-3-yl]octanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Modulating signaling pathways: Affecting cellular communication and function.
Interacting with receptors: Altering receptor activity and downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide
- N-(2-Oxotetrahydrofuran-3-yl)octanamide
- 3-Oxo-octanoic acid (2-oxo-tetrahydro-furan-3-yl)-amide
Uniqueness
N-[(3S)-2-oxothiolan-3-yl]octanamide is unique due to its specific structural features, such as the oxothiolan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H21NO2S |
|---|---|
Peso molecular |
243.37 g/mol |
Nombre IUPAC |
N-[(3S)-2-oxothiolan-3-yl]octanamide |
InChI |
InChI=1S/C12H21NO2S/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)/t10-/m0/s1 |
Clave InChI |
HUVNJHDSZQVSJY-JTQLQIEISA-N |
SMILES isomérico |
CCCCCCCC(=O)N[C@H]1CCSC1=O |
SMILES canónico |
CCCCCCCC(=O)NC1CCSC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


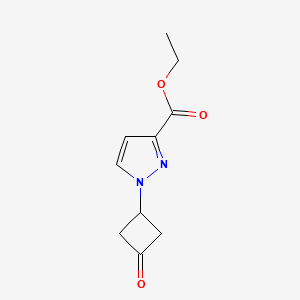
![[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol](/img/structure/B15317571.png)
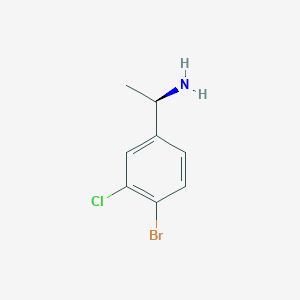
![(6R,7R)-3-[(acetyloxy)methyl]-7-(4-cyanobenzamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B15317584.png)
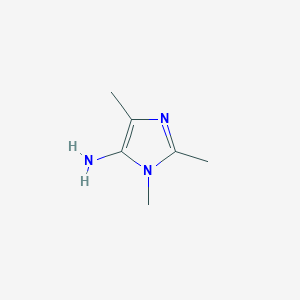

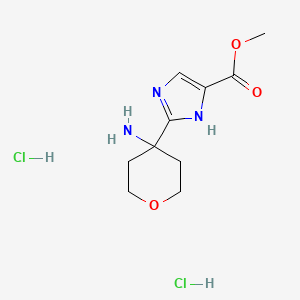
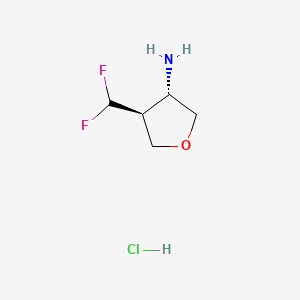
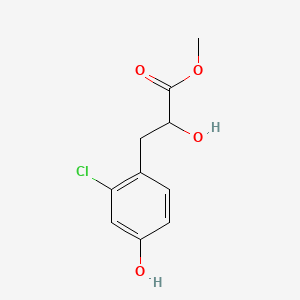
amine hydrochloride](/img/structure/B15317619.png)
![Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate](/img/structure/B15317628.png)
